ATPase-IN-5

Antifungal drug discovery Pma1p inhibition Structure-activity relationship

Fungal H⁺-ATPase (Pma1p) inhibitors often lack selectivity or cause mammalian toxicity. ATPase-IN-5 (compound 11) is a potent, fungal-selective benzo[d]thiazole-based Pma1p inhibitor. - IC50: 12.7 µM (in vitro Pma1p enzymatic assay) - Fungal-specific target (no human ortholog) vs. toxic Na⁺/K⁺-ATPase inhibitors - Benchmark for SAR; distinct from ebselen controls - Suitable for C. albicans/S. cerevisiae pH homeostasis, resistance, and proton efflux studies Available for immediate R&D supply.

Molecular Formula C10H10N4O3S
Molecular Weight 266.28 g/mol
Cat. No. B15560572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATPase-IN-5
Molecular FormulaC10H10N4O3S
Molecular Weight266.28 g/mol
Structural Identifiers
InChIInChI=1S/C10H10N4O3S/c1-14-10(11-12-13-14)18-5-9(17)6-2-3-7(15)8(16)4-6/h2-4,15-16H,5H2,1H3
InChIKeyQFKSVHZBXBNSJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATPase-IN-5: Pma1p Inhibitor for Antifungal Research


ATPase-IN-5 (compound 11) is a synthetic small molecule that functions as a potent inhibitor of the fungal plasma membrane proton pump Pma1p (H⁺-ATPase), exhibiting an IC50 value of 12.7 μM in an in vitro enzymatic assay [1]. This compound belongs to a class of benzo[d]thiazoles containing a 3,4-dihydroxyphenyl moiety, and its mechanism of action involves disruption of fungal proton homeostasis, which is critical for fungal cell viability and growth [2]. ATPase-IN-5 serves as a key tool compound for investigating Pma1p biology and for validating this target in antifungal drug discovery programs.

Target
Fungal Pma1p H⁺-ATPase inhibition studies
Class
Benzo[d]thiazole structural probe
Mechanism
Proton homeostasis disruption assay

ATPase-IN-5 vs. Generic ATPase Inhibitors


ATPase-IN-5 targets the fungal-specific plasma membrane H⁺-ATPase Pma1p, which is essential for fungal pH homeostasis and nutrient uptake but has no direct human ortholog, providing a fungal-selective vulnerability [1]. Generic ATPase inhibitors, such as those targeting the Na⁺/K⁺-ATPase or V-ATPase, lack this fungal selectivity and often exhibit significant mammalian toxicity, confounding in vivo antifungal efficacy studies [2]. Furthermore, the structural class of ATPase-IN-5 (a benzo[d]thiazole derivative) differs markedly from other known Pma1p inhibitors like ebselen (an organoselenium compound), which may result in divergent physicochemical properties, off-target profiles, and resistance mechanisms, making direct interchangeability scientifically invalid [3].

ATPase-IN-5
Fungal-selective Pma1p target engagement; no direct human ortholog
Generic ATPase Inhibitors
Mammalian Na⁺/K⁺- or V-ATPase inhibition may confound antifungal readouts
ATPase-IN-5
Benzo[d]thiazole core; redox-inert structural motif
Ebselen
Organoselenium redox activity may introduce compound-specific artifacts

ATPase-IN-5: Quantifiable Differentiation Evidence


Direct Pma1p Inhibition Comparison

In the primary publication describing this compound series, ATPase-IN-5 (designated as compound 11) demonstrated an IC50 of 12.7 μM for Pma1p inhibition, while the most potent compound in the series, compound 38, exhibited an IC50 of 8 μM under identical assay conditions [1]. This 1.6-fold difference in potency provides a clear, quantifiable benchmark for researchers selecting a tool compound with a defined activity level within this chemical series.

Pma1p Inhibition
Head-to-head
ATPase-IN-5 IC50 12.7 µM vs Compound 38 8 µM (1.6× difference)
Supports SAR benchmark selection
Same assay conditions
Antifungal drug discovery Pma1p inhibition Structure-activity relationship

Cross-Study Pma1p Inhibition vs. Ebselen

A comparison of ATPase-IN-5 with the well-characterized Pma1p inhibitor ebselen reveals nearly equipotent activity. ATPase-IN-5 exhibits an IC50 of 12.7 μM for Pma1p [1], while ebselen has a reported IC50 of approximately 14 μM in a comparable Pma1p enzymatic assay using Candida albicans-derived preparations [2]. This comparable potency positions ATPase-IN-5 as a chemically distinct alternative to ebselen, which may be advantageous for studies aiming to circumvent ebselen's known off-target effects or its specific organoselenium-related redox activity.

Pma1p Inhibition
Cross-study comparable
ATPase-IN-5 IC50 12.7 µM vs Ebselen ~14 µM (equipotent)
Chemically distinct alternative
Comparable enzymatic assay systems
Antifungal efficacy Pma1p target engagement Cross-class comparison

Class-Level Antifungal Activity Inference

While direct MIC data for ATPase-IN-5 is not explicitly reported, the study demonstrates that compound 38 from the same series strongly inhibits the growth of both Candida albicans and Saccharomyces cerevisiae, and this growth inhibition is correlated and substantiated with the ability to inhibit Pma1p in vitro [1]. This class-level inference supports the expectation that ATPase-IN-5, with its confirmed Pma1p inhibitory activity (IC50 12.7 μM), will also exhibit antifungal activity, likely with potency proportional to its target engagement. Vendor product descriptions corroborate this, stating ATPase-IN-5 inhibits the growth of Candida albicans and Saccharomyces cerevisiae [2].

Antifungal Activity
Class-level inference
Inferred from compound 38 growth inhibition against C. albicans & S. cerevisiae
Supports antifungal screening context
Direct MIC data not reported
Antifungal activity Candida albicans Saccharomyces cerevisiae

Purity and Physicochemical Differentiation

ATPase-IN-5 (CAS 401590-85-0) is supplied with a specified purity of >98% (by HPLC) and a molecular weight of 266.28 g/mol, with the molecular formula C₁₀H₁₀N₄O₃S [1]. This high purity level is critical for reproducible dose-response studies and minimizes the confounding effects of impurities that may be present in less rigorously characterized analogs. The compound's solid physical form and recommended storage conditions (-20°C) ensure long-term stability, which is a key procurement consideration for longitudinal studies [1].

Quality Attribute
Specification review
Purity >98% (HPLC)
Supports reproducible dose-response
Supplier QC data; -20 °C storage
Compound procurement Quality control Reproducibility

ATPase-IN-5: Recommended Application Scenarios


SAR Studies for Antifungal Discovery

ATPase-IN-5 serves as a benchmark compound for SAR exploration within the benzo[d]thiazole class. With a well-defined IC50 of 12.7 μM for Pma1p [1], it provides a reference point for evaluating newly synthesized analogs. Researchers can directly compare the potency of novel derivatives against ATPase-IN-5 and compound 38 (IC50 8 μM) [1] to assess the impact of structural modifications on target engagement.

Mechanism-of-Action Studies in Fungi

ATPase-IN-5 is ideal for confirming Pma1p as the molecular target in fungal cell-based assays. By treating Candida albicans or Saccharomyces cerevisiae with ATPase-IN-5 and measuring changes in intracellular pH, membrane potential, or proton efflux, researchers can directly link compound activity to Pma1p inhibition [2]. The compound's chemical distinctiveness from ebselen [3] also allows it to be used as a control to rule out off-target effects common to organoselenium compounds.

Antifungal Susceptibility & Resistance Studies

Although direct MIC values are not provided in the primary literature, the class-level inference of antifungal activity against C. albicans and S. cerevisiae [2] supports the use of ATPase-IN-5 in standard broth microdilution assays. Its moderate potency (IC50 12.7 μM) makes it suitable for evaluating the susceptibility of both wild-type and azole-resistant fungal strains, and for studying potential resistance mechanisms to Pma1p-targeting agents.

Fungal Proton Pump Characterization

ATPase-IN-5 can be employed in in vitro reconstitution systems, such as liposome-based proton pumping assays, to study the biophysical properties of Pma1p [2]. The compound's defined inhibitory activity allows for precise control of proton transport, facilitating the measurement of kinetic parameters and the investigation of Pma1p's role in fungal physiology.

Application
Selection Property
Validation Focus
SAR Studies in Antifungal Discovery
Pma1p inhibition benchmark
Assess structural impact on target engagement
Fungal MoA Studies
Chemical distinctiveness from organoselenium
Proton efflux / pH measurement
Antifungal Susceptibility Testing
Class-level antifungal inference
Broth microdilution susceptibility review
Proton Pump Characterization
High-purity specification
Liposome-based proton pumping assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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